molecular formula C10H9IO3 B14814082 5-Cyclopropoxy-2-iodobenzoic acid

5-Cyclopropoxy-2-iodobenzoic acid

Cat. No.: B14814082
M. Wt: 304.08 g/mol
InChI Key: CATQFDCQYWRTDD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-iodobenzoic acid is an organic compound with the molecular formula C10H9IO3 and a molar mass of 304.08 g/mol . This compound features a benzene ring substituted with an iodine atom at the second position and a cyclopropoxy group at the fifth position, along with a carboxylic acid group. It is a derivative of benzoic acid and is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-iodobenzoic acid can be achieved through several steps, starting from commercially available precursors. One common method involves the iodination of a benzoic acid derivative followed by the introduction of the cyclopropoxy group. The iodination can be performed using iodine and a suitable oxidizing agent, while the cyclopropoxy group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the iodine atom to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-iodobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-iodobenzoic acid involves its reactivity with various molecular targets The iodine atom and the cyclopropoxy group play crucial roles in its interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: A simpler derivative with only an iodine atom and a carboxylic acid group.

    4-Iodobenzoic acid: Another isomer with the iodine atom at the fourth position.

    2-Iodoxybenzoic acid: A hypervalent iodine compound used as an oxidant.

Uniqueness

5-Cyclopropoxy-2-iodobenzoic acid is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct reactivity and properties compared to other iodobenzoic acid derivatives. This combination allows for a broader range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

5-cyclopropyloxy-2-iodobenzoic acid

InChI

InChI=1S/C10H9IO3/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

CATQFDCQYWRTDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)C(=O)O

Origin of Product

United States

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